5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione
Description
The compound 5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1³,⁷]decane-2,3'-indole]-2',6(1'H)-dione is a structurally complex spiro-diketopiperazine derivative characterized by a fused tricyclic core (1,3-diazatricyclo[3.3.1.1³,⁷]decane) and an indole moiety. Comparative analysis with structurally related spiro-diketopiperazines provides critical insights into its hypothetical physicochemical and synthetic behavior.
Properties
IUPAC Name |
5,5'-dimethyl-7-propylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,3'-1H-indole]-2',6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-4-7-19-11-22-9-18(3,16(19)24)10-23(12-19)20(22)14-8-13(2)5-6-15(14)21-17(20)25/h5-6,8H,4,7,9-12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGPHOWVKSMFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C34C5=C(C=CC(=C5)C)NC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares a spiro-diketopiperazine core with analogs reported in the literature, such as 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones (e.g., 5a–c) and 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones (e.g., 5d–f) . Key differences include:
- Core Structure : The tricyclic 1,3-diazatricyclo[3.3.1.1³,⁷]decane system in the target compound introduces greater rigidity compared to simpler spiro[4.5] or spiro[5.5] systems.
- Substituents : The presence of a propyl group at position 7 and dimethyl groups at positions 5 and 5' may enhance lipophilicity compared to aryl-substituted analogs (e.g., 5a–f).
Physicochemical Properties
- Melting Points : Aryl-substituted spiro compounds (e.g., 5d: 162°C, 5e: 183°C) exhibit higher melting points than alkylated derivatives (e.g., 6a: viscous oil). The target compound’s dimethyl and propyl groups may lower its melting point compared to aryl analogs.
- Lipophilicity : Propyl and methyl groups likely increase logP values, enhancing membrane permeability relative to methoxy- or phenyl-substituted analogs.
Spectral Characteristics
Key spectral trends from analogs (e.g., 6a) include:
- IR Spectroscopy : Absence of NH stretches (~3100 cm⁻¹) confirms N-alkylation. Carbonyl bands (1752 cm⁻¹ for ester, 1685–1720 cm⁻¹ for imides) align with diketopiperazine motifs .
- NMR : In 6a, cyclopentyl CH₂ protons resonate at δ 1.80–2.37 ppm, while aromatic protons appear at δ 7.02–7.32 ppm. The target compound’s tricyclic core and indole moiety would introduce distinct shifts (e.g., upfield for shielded methyl groups).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
